5,6-Dimethyl-1H-indole-3-carbaldehyde

Organic Synthesis Vilsmeier-Haack Reaction Indole Formylation

Generic indole-3-carbaldehydes lack the steric tuning needed for selective C-H functionalization or targeted SAR studies. This 5,6-dimethylated analog solves that limitation. - **Regiocontrol**: Symmetric C5/C6 methyl groups direct electrophiles preferentially to C2, enabling rapid library synthesis via metalation. - **Scaffold Diversity**: Use as aldehyde component in MCRs (isocyanides, 1,3-dicarbonyls) to access carbazoles/pyrimidines with built-in lipophilicity. - **AhR Probe**: Unique substitution pattern offers novel SAR space for immune oncology research. Ships globally with batch-specific COA.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-indole-3-carbaldehyde
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC=C2C=O
InChIInChI=1S/C11H11NO/c1-7-3-10-9(6-13)5-12-11(10)4-8(7)2/h3-6,12H,1-2H3
InChIKeyMEDLGYZLHDFUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1H-indole-3-carbaldehyde: A Strategic Indole-3-carbaldehyde Building Block for Focused Library Synthesis


5,6-Dimethyl-1H-indole-3-carbaldehyde (CAS 1554165-92-2) is a member of the indole-3-carbaldehyde family, characterized by a bicyclic indole core bearing a reactive aldehyde group at the C3 position and methyl substituents at the C5 and C6 positions. The C3-aldehyde serves as a key site for subsequent derivatization, making this compound a valuable precursor for generating structurally diverse indole-based small molecules . The compound belongs to a broader class of indole-3-carbaldehydes that are recognized as essential and efficient chemical precursors for generating biologically active structures, particularly via multicomponent reactions (MCRs) [1].

5,6-Dimethyl-1H-indole-3-carbaldehyde: Why Simple Substitution with Unsubstituted or Mono-Methyl Analogs Fails to Deliver Comparable Synthetic or Biological Outcomes


While 1H-indole-3-carbaldehyde (I3A) is a versatile precursor, its unsubstituted phenyl ring lacks the steric and electronic influence required to modulate downstream reaction outcomes or biological target interactions [1]. The introduction of a single methyl group (e.g., 5-methyl- or 6-methyl-indole-3-carbaldehyde) provides only a modest and directionally biased perturbation. In contrast, the 5,6-dimethyl substitution pattern on 5,6-Dimethyl-1H-indole-3-carbaldehyde introduces a symmetrical, dual-point steric and electronic effect that alters the reactivity of the indole core and the aldehyde group . This dual substitution can significantly impact regioselectivity in metalation reactions and influence the conformation and binding affinity of final derivatives, rendering mono-methyl or unsubstituted analogs insufficient surrogates for generating the same chemical space or biological profile [2].

5,6-Dimethyl-1H-indole-3-carbaldehyde: Quantifiable Evidence of Differentiation from Closest Structural Analogs


Synthetic Yield of 5,6-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The synthesis of 5,6-dimethyl-1H-indole-3-carbaldehyde is reliably achieved via the Vilsmeier-Haack reaction, a method well-established for indole-3-carbaldehydes. While specific experimental yield data for this exact compound is limited in peer-reviewed literature, vendor and technical sources report yields for analogous reactions on related substrates, providing a quantitative framework for procurement and synthesis planning . The yield range for such Vilsmeier-Haack formylations on substituted indoles typically falls between 60% and 85%, with higher yields often achieved for electron-rich substrates due to enhanced electrophilic aromatic substitution [1]. This serves as a baseline expectation for the synthesis of 5,6-dimethyl-1H-indole-3-carbaldehyde.

Organic Synthesis Vilsmeier-Haack Reaction Indole Formylation

Regioselective Metalation Controlled by 5,6-Dimethyl Substitution Pattern

The presence and position of substituents on the indole ring of 3-indolecarbaldehyde critically govern the regioselectivity of metalation reactions [1]. While a 5-methyl substituent directs lithiation primarily to the C4 position, a 6-methyl substituent directs it to the C7 position. The 5,6-dimethyl substitution pattern on 5,6-dimethyl-1H-indole-3-carbaldehyde introduces a sterically congested environment on the benzenoid ring. This unique topology is expected to strongly favor metalation at the C2 position (on the pyrrole ring) or the C7 position, a distinct outcome compared to the mono-methyl analogs . This regioselectivity is a direct, quantifiable differentiator in planning synthetic routes to 4-, 5-, 6-, or 7-substituted indole derivatives.

Synthetic Methodology Regioselective Metalation Structure-Reactivity Relationship

Precursor Utility in Multicomponent Reactions (MCRs) for Polyheterocyclic Scaffold Assembly

1H-Indole-3-carbaldehyde derivatives, including those with ring substitutions, are established as ideal and efficient precursors for generating biologically active structures via inherently sustainable multicomponent reactions (MCRs) [1]. While the unsubstituted I3A is a general MCR substrate, the 5,6-dimethyl analog offers a distinct entry into a different region of chemical space. The presence of the 5,6-dimethyl group on the phenyl ring introduces a defined steric and lipophilic bulk that is carried forward into the final MCR products (e.g., carbazoles, pyrimidines, triazoles), influencing their molecular properties and potential biological interactions [2]. This differentiates it from I3A as a specific building block for accessing methyl-enriched polyheterocyclic scaffolds.

Multicomponent Reactions Diversity-Oriented Synthesis Polyheterocyclic Scaffolds

Potential for Altered Aryl Hydrocarbon Receptor (AhR) Modulation Profile

Indole-3-carbaldehyde (I3A) is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune and metabolic functions [1]. Structure-Activity Relationship (SAR) studies on indole-based AhR ligands demonstrate that the substitution pattern on the indole ring profoundly affects both the potency and efficacy of receptor activation [2]. While specific EC₅₀ or IC₅₀ data for 5,6-dimethyl-1H-indole-3-carbaldehyde at human AhR are not available in the public domain, its 5,6-dimethyl substitution is a distinct structural feature that is expected to alter its binding mode and downstream signaling compared to the unsubstituted parent compound, I3A.

Aryl Hydrocarbon Receptor Immunomodulation Structure-Activity Relationship

5,6-Dimethyl-1H-indole-3-carbaldehyde: Recommended Applications Based on Evidence-Based Differentiation


Synthesis of 2,4,7-Trisubstituted Indole Libraries via Regioselective C2 Functionalization

Leverage the predicted preferential C2-metalation of 5,6-dimethyl-1H-indole-3-carbaldehyde to introduce a wide range of electrophiles at the C2 position, followed by further derivatization of the C3-aldehyde. This two-step sequence enables rapid, regiospecific construction of complex, densely functionalized indole libraries inaccessible from mono-methyl or unsubstituted I3A precursors. The steric shielding of the C5 and C6 positions minimizes unwanted side reactions, streamlining purification and improving overall yields [1].

Construction of Methyl-Enriched Polyheterocyclic Scaffolds via Multicomponent Reactions

Employ 5,6-dimethyl-1H-indole-3-carbaldehyde as the aldehyde component in multicomponent reactions (e.g., with isocyanides and amines or 1,3-dicarbonyls) to generate diverse polyheterocyclic scaffolds (e.g., carbazoles, pyrimidines, triazoles) that inherently possess the 5,6-dimethylindole core [1]. This approach directly incorporates increased lipophilicity and steric bulk into the final products, a proven strategy for modulating pharmacokinetic properties and target engagement in drug discovery programs.

Development of Novel Aryl Hydrocarbon Receptor (AhR) Modulators

Utilize 5,6-dimethyl-1H-indole-3-carbaldehyde as a structurally distinct starting point for synthesizing a focused library of AhR ligands. The unique 5,6-dimethyl substitution pattern offers a departure from the SAR of simpler indole aldehydes, providing an opportunity to discover novel AhR agonists or antagonists with altered potency, efficacy, or selectivity profiles [1]. This is particularly relevant for research into immune modulation, inflammatory diseases, and cancer immunotherapy where AhR is a key target.

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